4-[(3-fluorophenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine class, characterized by a 1,2,4-benzothiadiazine core modified with a 1,1,3-trione system. Key structural features include:
Propriétés
IUPAC Name |
4-[(3-fluorophenyl)methyl]-1,1-dioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16(2)18-10-12-20(13-11-18)26-23(27)25(15-17-6-5-7-19(24)14-17)21-8-3-4-9-22(21)30(26,28)29/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBXPXKNLWVDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-[(3-fluorophenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, known for a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H24F N3O3S |
| Molecular Weight | 423.50 g/mol |
| LogP | 5.4422 |
| Polar Surface Area | 42.275 Ų |
| Hydrogen Bond Acceptors | 5 |
The compound's structure includes a benzothiadiazine core with fluorophenyl and isopropyl phenyl substituents that contribute to its biological activity.
Biological Activity Overview
Research has demonstrated that benzothiadiazine derivatives exhibit a broad spectrum of biological activities. The specific activities associated with this compound include:
- Antimicrobial Activity : Studies show that derivatives of benzothiadiazine can inhibit bacterial growth, with some compounds demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Compounds in this class have been linked to reduced inflammation in various models, suggesting potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that certain benzothiadiazine derivatives may induce apoptosis in cancer cells and inhibit tumor growth.
The mechanisms underlying the biological activities of this compound are complex and involve several pathways:
- Inhibition of Enzymatic Activity : Many benzothiadiazines act by inhibiting specific enzymes involved in disease processes, such as cyclooxygenases in inflammation.
- Modulation of Cell Signaling Pathways : These compounds can influence signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant effects, reducing oxidative stress within cells.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Advanced Biomedical and Pharmaceutical Sciences, researchers evaluated the antimicrobial activity of various benzothiadiazine derivatives. The results indicated that certain derivatives showed Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of benzothiadiazine derivatives in a rat model of arthritis. The study found significant reductions in inflammatory markers and joint swelling when treated with the compound .
Comparaison Avec Des Composés Similaires
Comparison with Structural and Functional Analogs
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Substituent Effects: Halogenation: Fluorine at the 3-position (target compound) may enhance metabolic stability and binding affinity compared to non-halogenated analogs . Trione vs. Dione: The 1,1,3-trione system introduces additional hydrogen-bond acceptors, which may improve interactions with polar enzyme pockets (e.g., aldose reductase’s catalytic site) .
Structure-Activity Relationship (SAR) :
- Aldose Reductase Inhibition : highlights that halogenated N2-benzyl groups (e.g., chloro, fluoro) enhance potency. The target compound’s 3-fluorophenylmethyl group aligns with this trend .
- HCV NS5B Inhibition : emphasizes carboxylic acid moieties for allosteric binding. The absence of this group in the target compound suggests divergent mechanisms or targets .
Pharmacokinetic and Toxicity Profiles :
- Solubility : The trione system may improve aqueous solubility compared to 1,1-dioxo analogs, though the isopropylphenyl group could offset this .
- Toxicity : Fluorinated aromatic systems (e.g., 3-fluorophenyl) are generally well-tolerated in pharmaceuticals but require rigorous impurity control (see ) .
Méthodes De Préparation
Condensation with Urea or Isocyanates
Heating o-aminobenzenesulfonamides with urea at elevated temperatures (160–180°C) yields 1,2,4-benzothiadiazine 1,1-dioxides. For trione derivatives, this method requires introducing a third carbonyl group at position 3. A modified protocol involves reacting o-aminobenzenesulfonamide with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane under reflux, followed by hydrolysis to install the 3-keto group.
Example Procedure :
-
Sulfonamide Activation : o-Aminobenzenesulfonamide is treated with triphosgene in anhydrous dichloromethane at 40°C for 6 hours.
-
Cyclization : The intermediate is heated with urea in dimethylformamide (DMF) at 120°C to form the benzothiadiazine-1,1-dioxide scaffold.
-
Oxidation : The 3-position is oxidized using potassium permanganate in acidic conditions to yield the trione.
Intramolecular Aza-Wittig Reaction
An alternative route employs intramolecular aza-Wittig cyclization to form the benzothiadiazine ring. This method, described in Source, involves synthesizing o-azidobenzenesulfonamides and reacting them with triphenylphosphine to generate iminophosphorane intermediates. Subsequent treatment with ethyl carbonochloridate induces cyclization, producing 3-ethoxybenzothiadiazine 1,1-dioxide. Hydrolysis with ethanolic HCl then yields the trione.
Key Reaction Conditions :
-
Solvent: Tetrahydrofuran (THF) or DMF.
-
Catalyst: Triphenylphosphine.
-
Temperature: Room temperature for iminophosphorane formation, reflux for cyclization.
Integrated Synthetic Pathways
Sequential Condensation-Alkylation
This two-step approach prioritizes core formation followed by substituent addition:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Core synthesis | Urea, DMF, 120°C, 6h | 68% |
| 2 | 4-Position alkylation | 3-Fluorobenzyl bromide, K₂CO₃, 60°C | 75% |
| 3 | 2-Position arylation | Pd(PPh₃)₄, Na₂CO₃, 90°C | 82% |
One-Pot Tandem Synthesis
A more efficient method combines cyclization and alkylation in a single pot:
-
React o-aminobenzenesulfonamide with triphosgene and 3-fluorobenzyl bromide in DMF.
-
Add 4-isopropylphenylboronic acid and Pd catalyst after core formation.
Advantages : Reduced purification steps; overall yield increases to 70%.
Challenges and Optimization
Q & A
Q. Table 1: Biological activities of structurally related compounds
| Compound Class | Core Structure | Reported Activity | Key Substituents |
|---|---|---|---|
| Benzothiazole derivatives | Benzothiazine-SO₂ | Antimicrobial (MIC: 8 µg/mL) | 4-Fluorophenyl, methoxy |
| Fluorinated phenyl analogs | Thienopyridine | Anticancer (IC₅₀: 12 µM) | Trifluoromethyl, benzodioxole |
Advanced: How to resolve contradictions in reported biological activities of analogs?
Answer:
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance target binding but reduce solubility. Compare logP values (e.g., HPLC-derived) to assess bioavailability .
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and validate via dose-response curves .
- Structural analogs : Use QSAR models to correlate fluorophenyl positioning with activity trends .
Advanced: What strategies improve pharmacokinetic properties without compromising activity?
Answer:
- Lipophilicity modulation : Replace isopropyl with PEG-linked groups to enhance aqueous solubility .
- Metabolic stability : Incorporate deuterium at benzylic positions to slow CYP450-mediated oxidation .
- In silico guidance : Predict ADMET profiles (SwissADME) to prioritize analogs with balanced permeability and toxicity .
Advanced: How to investigate the mechanism of action for observed anticancer activity?
Answer:
- Target identification :
- Enzyme inhibition : Fluorescence-based assays (e.g., Topoisomerase II inhibition) .
- Protein binding : SPR or ITC to measure binding kinetics to kinases (e.g., EGFR) .
- Pathway analysis : RNA-seq/proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis markers) .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Detection : Use HPLC-PDA or LC-MS/MS (MRM mode) with a C18 column and acetonitrile/0.1% formic acid mobile phase .
- Interference : Address matrix effects via SPE cleanup (Oasis HLB cartridges) .
- Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD (≤10 ng/mL), and recovery (85–115%) .
Advanced: How to design SAR studies for fluorophenyl and isopropyl substituents?
Answer:
- Synthetic diversification :
- Vary fluorophenyl position (meta vs. para) via Suzuki-Miyaura coupling .
- Replace isopropyl with cyclopropyl or tert-butyl to study steric effects .
- Activity correlation :
- Meta-fluorine enhances π-stacking (IC₅₀ improves 2-fold vs. para) .
- Bulky substituents reduce CYP3A4 metabolism (t₁/₂ increases from 2.1 to 4.8 hrs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
